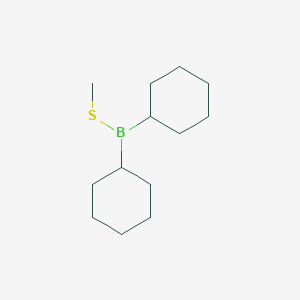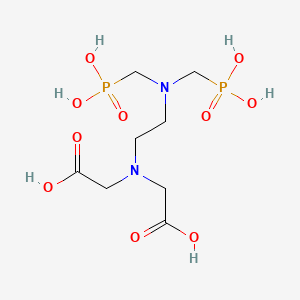![molecular formula C14H12N2O6 B14611843 Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro- CAS No. 57693-46-6](/img/structure/B14611843.png)
Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro- is a complex organic compound characterized by its phenolic structure with multiple nitro and hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro- typically involves nitration reactions. One common method is the nitration of phenol using dilute nitric acid at room temperature, which produces a mixture of 2-nitrophenol and 4-nitrophenol . The specific conditions and reagents used can vary, but the process generally requires careful control of temperature and concentration to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as catalytic processes or continuous flow reactors to enhance yield and purity. The use of specific catalysts and optimized reaction conditions can significantly improve the efficiency of the synthesis.
化学反应分析
Types of Reactions
Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different functionalized products.
Substitution: Electrophilic aromatic substitution reactions are common, where the nitro and hydroxyl groups influence the reactivity of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like bromine or nitric acid are used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can produce quinones.
科学研究应用
Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro- exerts its effects involves interactions with various molecular targets and pathways. The presence of nitro and hydroxyl groups allows it to participate in redox reactions and form hydrogen bonds, influencing its reactivity and biological activity. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
4-Nitrophenol: A phenolic compound with a nitro group at the opposite position of the hydroxyl group on the benzene ring.
2-Methyl-5-nitrophenol: Another phenolic compound with a similar structure but different substitution pattern.
Phenol, 4-[2-(methylamino)ethyl]-: A compound with a phenolic structure and an aminoethyl group.
Uniqueness
Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro- is unique due to its specific combination of nitro and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
57693-46-6 |
|---|---|
分子式 |
C14H12N2O6 |
分子量 |
304.25 g/mol |
IUPAC 名称 |
4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitrophenol |
InChI |
InChI=1S/C14H12N2O6/c1-8-4-9(6-12(14(8)18)16(21)22)5-10-7-11(15(19)20)2-3-13(10)17/h2-4,6-7,17-18H,5H2,1H3 |
InChI 键 |
AWOWBMZKSIKLDJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1O)[N+](=O)[O-])CC2=C(C=CC(=C2)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole](/img/structure/B14611783.png)









